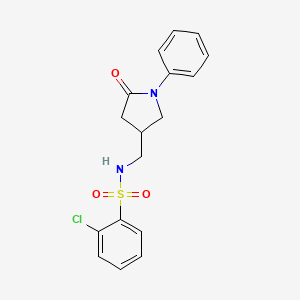

2-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

描述

属性

IUPAC Name |

2-chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c18-15-8-4-5-9-16(15)24(22,23)19-11-13-10-17(21)20(12-13)14-6-2-1-3-7-14/h1-9,13,19H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYVXYTUCYHILY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide is a sulfonamide compound notable for its significant biological activity, particularly as an inhibitor of human carbonic anhydrases, especially carbonic anhydrase II (CA II). This compound's structure comprises a benzenesulfonamide moiety linked to a pyrrolidine derivative, which enhances its reactivity and interaction with biological targets. The presence of the 5-oxo group in the pyrrolidine ring contributes to its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 364.8 g/mol. Below is a summary of its properties:

| Property | Value |

|---|---|

| CAS Number | 955219-08-6 |

| Molecular Formula | C₁₇H₁₇ClN₂O₃S |

| Molecular Weight | 364.8 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The primary mechanism through which this compound exerts its biological effects is through the inhibition of carbonic anhydrase II (CA II). This enzyme plays a crucial role in maintaining acid-base balance and fluid secretion in various tissues. By inhibiting CA II, the compound can affect several biochemical pathways, potentially leading to therapeutic effects in conditions such as glaucoma, edema, and certain types of cancer.

Therapeutic Applications

- Glaucoma Treatment : The inhibition of CA II can reduce intraocular pressure, making this compound a candidate for glaucoma therapy.

- Edema Management : Its diuretic properties can be beneficial in treating edema associated with heart failure or renal disorders.

- Cancer Therapy : The modulation of pH levels in tumors through CA inhibition may enhance the efficacy of certain chemotherapeutic agents.

Case Studies and Research Findings

Recent studies have explored the compound's efficacy and safety profile:

- Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibits CA II with an IC50 value indicative of strong binding affinity.

- Pharmacokinetics : Research indicates favorable pharmacokinetic properties, including good absorption and distribution within biological systems, which are essential for therapeutic applications.

- Safety Profile : Toxicological assessments have shown that at therapeutic doses, the compound exhibits minimal adverse effects, although long-term studies are necessary to confirm its safety in chronic use .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar sulfonamide derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-chloro-N-phenylacetamide | Lacks pyrrolidinone moiety | Moderate CA inhibition |

| 5-chloro-N-(2-hydroxyethyl)-2-thiophenecarboxamide | Contains thiophene ring | Antimicrobial activity |

The presence of the pyrrolidinone moiety in this compound enhances its reactivity and biological activity compared to other compounds lacking this structure.

相似化合物的比较

Chlorsulfuron (CAS: 64902-72-3)

Structure: 2-Chloro-N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]benzenesulfonamide . Key Differences:

- Core Heterocycle: Chlorsulfuron contains a 1,3,5-triazine ring, whereas the target compound has a pyrrolidinone.

- Functional Groups : Chlorsulfuron includes a urea bridge (-NH-C(=O)-NH-), absent in the target compound.

- Applications : Chlorsulfuron is a herbicide , while the target compound’s use is unspecified.

| Property | Target Compound | Chlorsulfuron |

|---|---|---|

| Molecular Weight | 364.8 g/mol | 357.8 g/mol |

| Key Heterocycle | Pyrrolidinone | 1,3,5-Triazine |

| Functional Groups | Sulfonamide, Chloro | Sulfonamide, Urea |

| Documented Use | Not specified | Herbicide |

Benzoylthiourea Derivatives (L1, L2, L3)

Examples :

Key Differences :

- Backbone : These derivatives feature a benzoylthiourea (-C(=S)-NH-) group instead of a sulfonamide.

- Applications : Used as ligands in Suzuki coupling reactions for C-C bond formation , whereas the target compound’s catalytic role is unverified.

| Property | Target Compound | Benzoylthiourea Ligands |

|---|---|---|

| Core Functional Group | Sulfonamide | Thiourea |

| Catalytic Activity | Unknown | Suzuki coupling |

| Substituents | Pyrrolidinone, Chloro | Fluorobenzyl, Methyl |

Pyrazolo[3,4-d]pyrimidin-3-yl Derivatives

Example: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide .

Key Differences :

- Heterocyclic Systems: The example compound contains a pyrazolo[3,4-d]pyrimidine and chromen-4-one scaffold, contrasting with the pyrrolidinone in the target compound.

- Physical Properties : The example has a higher molecular weight (589.1 g/mol ) and a melting point of 175–178°C .

| Property | Target Compound | Pyrazolo-Pyrimidine Derivative |

|---|---|---|

| Molecular Weight | 364.8 g/mol | 589.1 g/mol |

| Heterocycles | Pyrrolidinone | Pyrazolo-pyrimidine, Chromenone |

| Melting Point | Not reported | 175–178°C |

Dihydropyranone-Containing Benzenesulfonamides

Example: 4-Cyano-N-[3-[cyclopropyl(4-hydroxy-2-oxo-6-[1-(phenylmethyl)propyl]-2H-pyran-3-yl)methyl]phenyl]benzenesulfonamide .

Key Differences :

- Heterocycle: The example includes a dihydropyranone ring, whereas the target compound uses a pyrrolidinone.

- Substituents: The example has a cyano group and a phenylmethylpropyl chain, which are absent in the target compound.

| Property | Target Compound | Dihydropyranone Derivative |

|---|---|---|

| Heterocycle | Pyrrolidinone | Dihydropyranone |

| Key Substituents | Chloro, Phenyl | Cyano, Phenylmethylpropyl |

| Potential Applications | Unknown | Not specified |

常见问题

Q. How can researchers ensure reproducibility in synthetic protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。